![molecular formula C23H17Cl2FN2O2 B2999912 1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-40-2](/img/structure/B2999912.png)
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one, commonly referred to as 3,4-DCPF-M3QX, is a synthetic quinoxaline compound that has been studied for its potential use in a variety of scientific research applications. This compound is synthesized through a reaction of 3,4-dichlorophenylmethyl chloride and 4-fluorobenzoyl chloride with 2-methyl-3H-quinoxalin-2-one in the presence of anhydrous sodium carbonate, and is known for its versatility in research applications.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives as AMPA Receptor Antagonists
Quinoxaline derivatives have been identified as potent AMPA receptor antagonists. The structure-activity relationship (SAR) studies indicate that variations in the 2-fluorophenyl positioning relative to the quinoxalin-4-one ring, achieved through different two-atom tethers, significantly affect their potency as AMPA receptor inhibitors. These findings suggest the potential of these compounds in modulating neurotransmission and treating neurological conditions (Chenard et al., 2001).
Anticancer Activity
A novel isoxazolequinoxaline derivative has been synthesized and evaluated for its anticancer activity. The compound exhibited promising interactions at the active site region of a protein associated with cancer, highlighting its potential as an anti-cancer drug (Abad et al., 2021).
Antimicrobial and Mosquito Larvicidal Activity
Quinoxaline derivatives have also been synthesized and tested for their antibacterial, antifungal, and mosquito larvicidal activities. Some compounds showed good antibacterial and antifungal activity compared to standard antibiotics, and were lethal to mosquito larvae, suggesting their potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
GABAA/Benzodiazepine Receptor Modulation
Compounds based on the imidazo[1,5-a]quinoxaline structure have been found to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a wide range of intrinsic efficacies. These findings open up possibilities for these compounds in modulating GABAergic neurotransmission and developing new therapeutics for disorders related to GABAergic dysfunction (Tenbrink et al., 1994).
Luminescent or Electroluminescent Applications
Quinoxaline derivatives have been studied for their luminescent properties, showing potential for use in green-yellow light emitting materials based on solvent polarity. These compounds could be utilized in developing new materials for luminescent or electroluminescent applications (Danel et al., 2010).
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-15-6-11-18(24)19(25)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(26)10-8-16/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFPOHEZSLQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.